molecular formula C12H9F3OS B14137244 1-(Trifluoromethylthio)-2-methoxynaphthalene

1-(Trifluoromethylthio)-2-methoxynaphthalene

Cat. No.: B14137244
M. Wt: 258.26 g/mol
InChI Key: BBMLSAOKHYHTAA-UHFFFAOYSA-N
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Description

1-(Trifluoromethylthio)-2-methoxynaphthalene is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) and a methoxy group (-OCH3) attached to a naphthalene ring. The trifluoromethylthio group is known for its high lipophilicity, which can enhance the compound’s trans-membrane permeability .

Preparation Methods

The synthesis of 1-(Trifluoromethylthio)-2-methoxynaphthalene typically involves the introduction of the trifluoromethylthio group into the naphthalene ring. One common method involves the reaction of 2-methoxynaphthalene with trifluoromethylthiolating reagents under specific conditions. For instance, the use of electrophilic trifluoromethylthiolating reagents such as trifluoromethanesulfenate or N-trifluoromethylphthalimide has been reported . Industrial production methods often employ transition metal-catalyzed reactions to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(Trifluoromethylthio)-2-methoxynaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Trifluoromethylthio)-2-methoxynaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethylthio)-2-methoxynaphthalene exerts its effects is primarily through its interaction with biological membranes. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it an effective agent in drug delivery systems, where it can facilitate the transport of therapeutic molecules across cellular barriers .

Comparison with Similar Compounds

1-(Trifluoromethylthio)-2-methoxynaphthalene can be compared with other compounds containing the trifluoromethylthio group, such as trifluoromethylthiolated alkenes and trifluoromethylthiolated ketones. These compounds share similar properties, such as high lipophilicity and enhanced membrane permeability. this compound is unique due to the presence of the methoxy group, which can further influence its chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H9F3OS

Molecular Weight

258.26 g/mol

IUPAC Name

2-methoxy-1-(trifluoromethylsulfanyl)naphthalene

InChI

InChI=1S/C12H9F3OS/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)17-12(13,14)15/h2-7H,1H3

InChI Key

BBMLSAOKHYHTAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)SC(F)(F)F

Origin of Product

United States

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